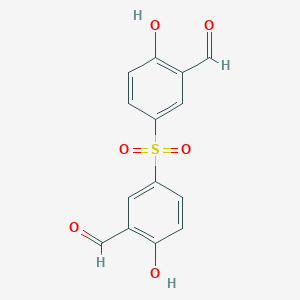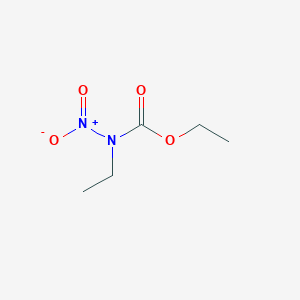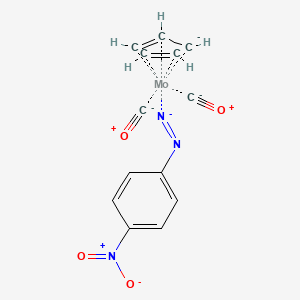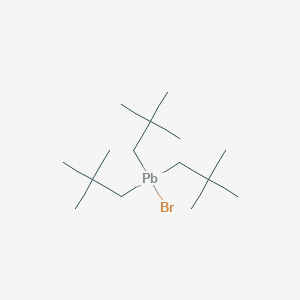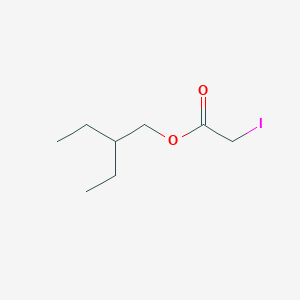
silver;1-ethynyl-2,3,4,5,6-pentafluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silver;1-ethynyl-2,3,4,5,6-pentafluorobenzene is a compound that combines the unique properties of silver with the highly fluorinated aromatic ring of 1-ethynyl-2,3,4,5,6-pentafluorobenzene
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of silver;1-ethynyl-2,3,4,5,6-pentafluorobenzene typically involves the reaction of silver salts with 1-ethynyl-2,3,4,5,6-pentafluorobenzene. One common method is the reaction of silver nitrate with 1-ethynyl-2,3,4,5,6-pentafluorobenzene in the presence of a suitable solvent, such as acetonitrile, under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Silver;1-ethynyl-2,3,4,5,6-pentafluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silver oxide and other oxidized products.
Reduction: Reduction reactions can convert the silver ion back to metallic silver.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silver oxide, while substitution reactions can produce a variety of fluorinated aromatic compounds .
科学研究应用
Silver;1-ethynyl-2,3,4,5,6-pentafluorobenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential antimicrobial properties due to the presence of silver.
Medicine: Explored for use in drug delivery systems and as a component in diagnostic tools.
Industry: Utilized in the development of advanced materials, such as conductive polymers and catalysts
作用机制
The mechanism of action of silver;1-ethynyl-2,3,4,5,6-pentafluorobenzene involves the interaction of the silver ion with biological molecules. Silver ions can disrupt cellular processes by binding to proteins and nucleic acids, leading to antimicrobial effects. The ethynyl group may also play a role in enhancing the compound’s reactivity and binding affinity .
相似化合物的比较
Similar Compounds
1-Ethynyl-2,3,4,5,6-pentafluorobenzene: Lacks the silver component but shares the fluorinated aromatic structure.
Pentafluorobenzene: A simpler fluorinated aromatic compound without the ethynyl group.
Silver nanoparticles: Contain silver but lack the specific organic structure of 1-ethynyl-2,3,4,5,6-pentafluorobenzene
Uniqueness
Silver;1-ethynyl-2,3,4,5,6-pentafluorobenzene is unique due to the combination of silver’s antimicrobial properties with the reactivity and stability of the fluorinated aromatic ring. This dual functionality makes it a valuable compound for various applications in research and industry .
属性
CAS 编号 |
5122-13-4 |
|---|---|
分子式 |
C8AgF5 |
分子量 |
298.95 g/mol |
IUPAC 名称 |
silver;1-ethynyl-2,3,4,5,6-pentafluorobenzene |
InChI |
InChI=1S/C8F5.Ag/c1-2-3-4(9)6(11)8(13)7(12)5(3)10;/q-1;+1 |
InChI 键 |
FGDVRNBEHVMRJR-UHFFFAOYSA-N |
规范 SMILES |
[C-]#CC1=C(C(=C(C(=C1F)F)F)F)F.[Ag+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


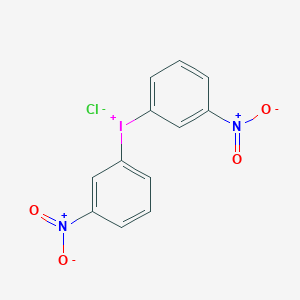


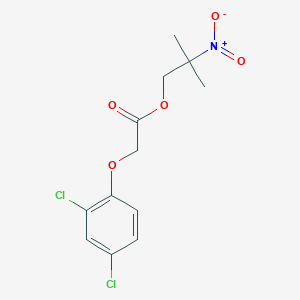


![[(5,6-Dichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B14731035.png)
